

# KRC-108 Molecular Target Profile

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## Compound Focus: KRC-108

Cat. No.: S548038

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Target	Primary Role & Relevance	In Vitro Kinase Activity (IC <sub>50</sub> )	Cellular Anti-Proliferative Activity (GI <sub>50</sub> )	In Vivo Evidence
<b>c-Met</b>	Receptor Tyrosine Kinase (RTK); implicated in tumor growth, invasion, and metastasis [1] [2] [3].	Potent inhibitor; more effective against oncogenic mutants (M1250T, Y1230D) than wild-type [1].	GI <sub>50</sub> range: 0.01 to 4.22 μM across various cancer cell lines [1].	Suppressed tumor growth in HT29 colorectal and NCI-H441 lung cancer xenograft models [1].
<b>TrkA</b>	Tropomyosin receptor kinase A; NTRK gene fusions are oncogenic drivers in multiple cancers [4].	Direct inhibition demonstrated in HTRF kinase assays [4].	GI <sub>50</sub> of 220 nM in KM12C colon cancer cells (harbors NTRK1 gene fusion) [4].	Exhibited anti-tumor activity in a KM12C colon cancer xenograft model [4].
<b>Flt3</b>	Receptor tyrosine kinase; important in hematologic malignancies like acute myeloid leukemia [1].	Potent inhibitor in kinase panel assays [1].	Data specifically from leukemic cell lines not available in search results; general GI <sub>50</sub> range applies [1].	In vivo data for Flt3-specific context not available in search results.
<b>Ron</b>	Receptor tyrosine kinase; related to c-	Potent inhibitor in kinase panel assays	General GI <sub>50</sub> range of 0.01 to 4.22 μM	In vivo data for Ron-specific

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	Met; involved in invasive growth [1].	[1].	applies [1].	context not available in search results.

## Detailed Experimental Protocols

The key findings on **KRC-108** are based on standardized, robust experimental methods.

### In Vitro Kinase Assay

- **Purpose:** To measure direct inhibition of kinase enzyme activity [4] [1].
- **Method:** A **Homogeneous Time-Resolved Fluorescence (HTRF)** KinEASE-TK kit was used. The assay measures the transfer of a phosphate group from ATP to a biotinylated substrate peptide by the recombinant kinase domain [4].
- **Procedure:**
  - A kinase reaction mixture is prepared containing the recombinant kinase (e.g., TrkA), ATP, the substrate peptide, and serially diluted **KRC-108** [4].
  - After the reaction, detection reagents are added. These include a Europium cryptate-labeled anti-phospho-substrate antibody (donor) and Streptavidin-XL665 (acceptor) [4].
  - Upon excitation, a FRET signal occurs only if the phosphorylated substrate is bound by both reagents. **Inhibition of kinase activity reduces this signal** [4].
  - The TR-FRET signal is measured, and dose-response curves are generated to calculate the IC<sub>50</sub> value [4].

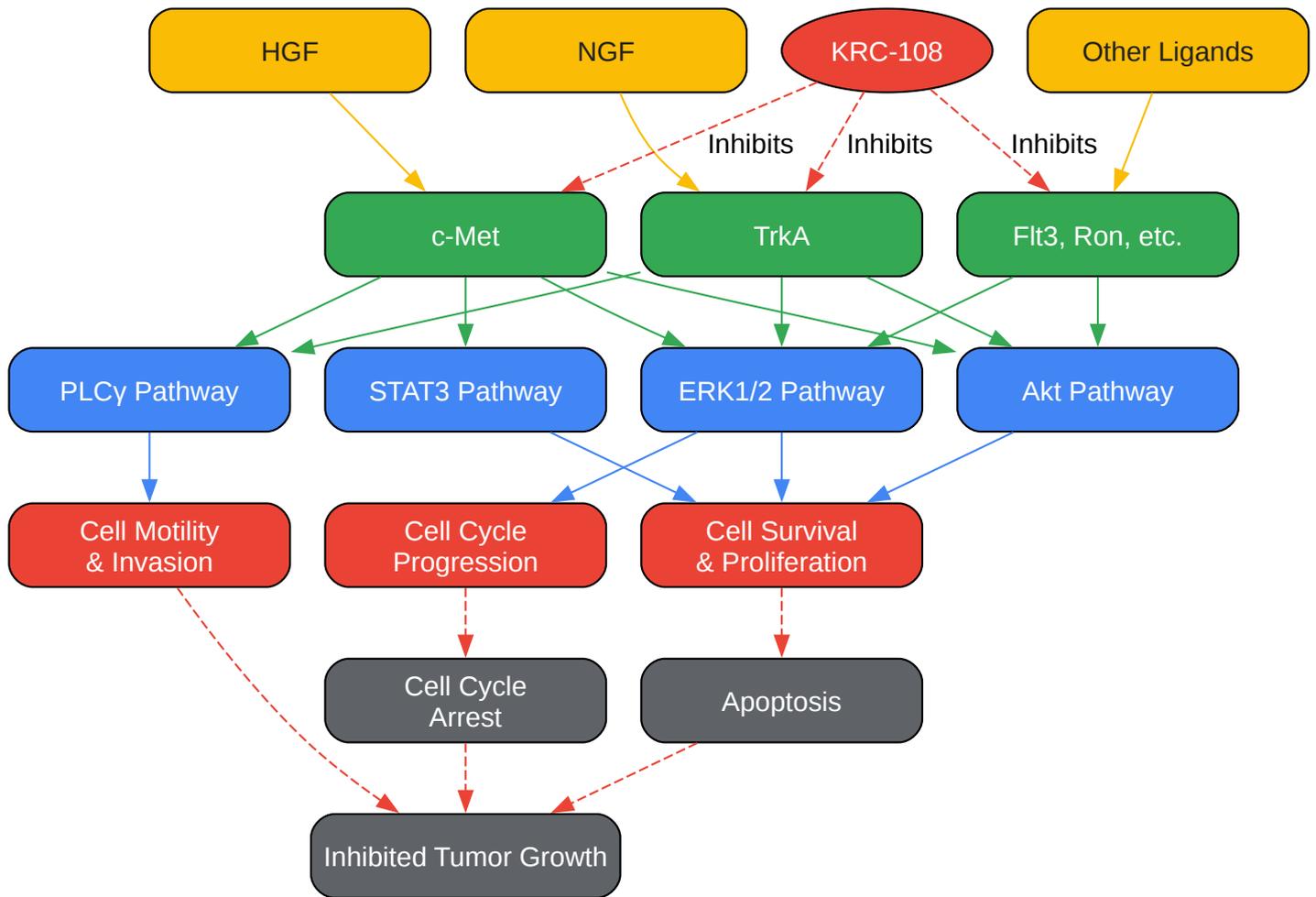
### Cell-Based Anti-Proliferation Assay

- **Purpose:** To determine the compound's potency in inhibiting cancer cell growth [4] [1].
- **Method:** A tetrazolium-based (EZ-Cytox) cell viability assay [4].
- **Procedure:**
  - Cancer cells (e.g., KM12C for TrkA) are plated in 96-well plates and allowed to adhere [4].
  - Cells are treated with a range of **KRC-108** concentrations for 72 hours [4].

- A tetrazolium salt solution is added and incubated for several hours. Metabolically active cells convert this salt into a formazan dye, changing the solution's color [4].
- The absorbance is measured spectrophotometrically. The **GI<sub>50</sub>** value (the concentration that causes 50% growth inhibition) is calculated by nonlinear regression analysis [4].

## Mechanism of Action and Signaling Pathways

**KRC-108** exerts its anti-tumor effects by inhibiting key oncogenic kinases and their downstream signaling cascades. The diagram below illustrates the core signaling pathways disrupted by **KRC-108** and the consequent biological outcomes.



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**KRC-108** inhibits multiple kinases, blocking downstream survival and growth signals.

## Insights on Drug Resistance

Research indicates that cancer cells can develop resistance to targeted therapies like **KRC-108**. Studies on gastric cancer cells (MKN-45) with acquired resistance to **KRC-108** revealed a distinct adaptive mechanism [2].

- **Observations:** Resistant clones showed **increased expression and phosphorylation of c-Met**, suggesting the cancer cells amplify the target to overcome inhibition [2].
- **Morphological Shift:** The resistant cells underwent a shift from a rounded morphology to a more **epithelial-like phenotype**, accompanied by **increased E-cadherin expression** [2].
- **Novel Mechanism:** Immunoprecipitation experiments demonstrated a **physical interaction between E-cadherin and c-Met** in resistant cells, a phenomenon also observed in human gastric carcinoma tissue samples. This suggests that recruiting E-cadherin may be a mechanism to sustain c-Met signaling despite the presence of the inhibitor [2].

## Conclusion for Research Applications

In summary, **KRC-108** is a well-characterized multi-kinase inhibitor with a primary focus on c-Met and TrkA. Its favorable pharmacological properties and proven efficacy in preclinical models make it a valuable tool for compound screening and for studying the biology of these kinase targets [4] [1].

However, the documented resistance mechanism highlights a potential limitation of sustained c-Met inhibition and underscores the need for combination treatment strategies in future drug development efforts [2].

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